Superior and Selective Cytotoxicity in HBL100 Leukemia Cells Compared to Direct Analogs
(R)-Mucronulatol exhibits a significant and selective antiproliferative effect, in contrast to its closely related analogs. In a direct head-to-head comparison using the same assay, (R)-Mucronulatol demonstrated potent activity against the HBL100 human leukemia cell line, while its natural analog violanone and a synthetic isoflavone analog were both completely inactive [1]. This stark difference in activity highlights the critical importance of (R)-Mucronulatol's specific structure for this bioactivity.
| Evidence Dimension | Cytotoxicity (Cell Proliferation Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 5.7 μM |
| Comparator Or Baseline | Violanone (IC₅₀ = Inactive); Isoflavone Analog 3 (IC₅₀ = Inactive) |
| Quantified Difference | Active vs. Inactive |
| Conditions | HBL100 human leukemia cell line; 72-hour incubation; Tetrazolium-based proliferation assay. |
Why This Matters
This data provides unequivocal evidence for the unique and non-interchangeable cytotoxic profile of (R)-Mucronulatol, justifying its selection over structurally similar but inactive analogs for cancer research programs.
- [1] Synthesis and biological evaluation of isoflavone analogues from Dalbergia oliveri. (2007). Tetrahedron, 63(52), 12986-12993. DOI: 10.1016/j.tet.2007.10.021 View Source
